molecular formula C17H21NO4S2 B14708460 S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiosulfate CAS No. 21221-01-2

S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiosulfate

Cat. No.: B14708460
CAS No.: 21221-01-2
M. Wt: 367.5 g/mol
InChI Key: IHWVFIFWNOQDMH-UHFFFAOYSA-N
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Description

S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C17H21NO4S2. It is known for its unique structure, which includes a diphenylmethoxy group, an aminoethyl chain, and a thiosulfate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiosulfate typically involves the reaction of diphenylmethanol with ethylene oxide to form 2-(diphenylmethoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(diphenylmethoxy)ethyl chloride. The final step involves the reaction of 2-(diphenylmethoxy)ethyl chloride with thiosulfate in the presence of a base to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiosulfate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiosulfate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl sulfonate
  • S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiol
  • S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl chloride

Uniqueness

S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiosulfate is unique due to its combination of a diphenylmethoxy group, an aminoethyl chain, and a thiosulfate group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the thiosulfate group provides distinct reactivity and potential biological activity compared to sulfonate or thiol derivatives .

Properties

CAS No.

21221-01-2

Molecular Formula

C17H21NO4S2

Molecular Weight

367.5 g/mol

IUPAC Name

[phenyl-[2-(2-sulfosulfanylethylamino)ethoxy]methyl]benzene

InChI

InChI=1S/C17H21NO4S2/c19-24(20,21)23-14-12-18-11-13-22-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,19,20,21)

InChI Key

IHWVFIFWNOQDMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCNCCSS(=O)(=O)O

Origin of Product

United States

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